molecular formula C9H16ClNO4 B8650376 chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B8650376
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate is a chemical compound used in various fields of scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves the reaction of 2-tert-Butoxycarbonylamino-propionic acid with chloromethyl reagents under controlled conditions. The process often requires the use of protecting groups to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: These compounds share similar protecting groups and are used in similar applications.

    Chloromethyl esters: These compounds have similar reactivity and are used in organic synthesis.

Uniqueness

chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in various chemical processes.

Properties

Molecular Formula

C9H16ClNO4

Molecular Weight

237.68 g/mol

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

MVUAMEQSMWWVQY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxycarbonylamino-propionic acid (0.507 g, 2.68 mol), sodium bicarbonate (1.13 g, 13.4 mmol) and tetrabutylammonium hydrogen sulfate (0.090 g, 0.268 mmol) in H2O (21 mL) at 0° C. was added dichloromethane (12 mL) and the mixture was stirred vigorously. Chloromethyl chlorosulfate (0.326 mL, 3.22 mmol) in dichloromethane (7 mL) was added and the mixture was warmed to rt overnight. The reaction mixture was diluted with ethyl acetate, washed with brine, dried (MgSO4) and concentrated. The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane) to give a colorless oil (4) (0.6207 g, 97%). 1H NMR (300 MHz, CDCl3): 5.75 (d, J=5.4 Hz, 1H), 5.57 (d, J=5.4 Hz, 1H), 5.04 (br s, 1H), 4.28 (m, 1H), 1.37 (s, 9H), 1.32 (s, 3H).
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

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